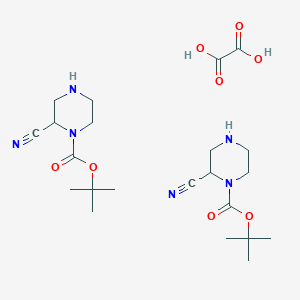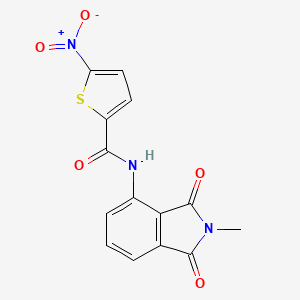![molecular formula C23H24N6O2 B2968078 (E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836624-84-1](/img/structure/B2968078.png)
(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrolo[2,3-b]quinoxaline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are commonly found in a wide variety of products, including pharmaceuticals and OLEDs .
Molecular Structure Analysis
The compound contains a pyrrolo[2,3-b]quinoxaline core, which is a polycyclic system with multiple rings. The presence of nitrogen atoms in the ring system can have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
As a derivative of pyrrolo[2,3-b]quinoxaline, this compound might participate in various chemical reactions. For instance, it might undergo electrophilic substitution reactions at the carbon atoms of the ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms within the molecule .Aplicaciones Científicas De Investigación
Polymer Synthesis
Research into quinoxaline moiety-containing compounds, such as the synthesis of polyamides with aromatic diamines derived from quinoxalines, highlights their potential in creating materials with excellent thermal stability and solubility in polar aprotic solvents. These properties are crucial for developing advanced materials with high-performance applications, including electronics and coatings (Patil et al., 2011).
Asymmetric Hydrogenation
The design of rigid P-chiral phosphine ligands incorporating quinoxaline structures for rhodium-catalyzed asymmetric hydrogenation has been explored. These developments are critical for synthesizing chiral pharmaceutical ingredients, demonstrating the importance of quinoxaline derivatives in facilitating efficient and selective chemical synthesis processes (Imamoto et al., 2012).
Sustainable Chemistry
Quinoxaline derivatives have been utilized in the sustainable synthesis of quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This approach emphasizes atom efficiency and environmental friendliness, marking significant progress in the green synthesis of heterocyclic compounds (Mastalir et al., 2016).
Pharmacological Research
Novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. Such compounds are promising for therapeutic applications, particularly in enhancing the efficacy of DNA damage-inducing agents in cancer treatment. This showcases the potential of quinoxaline derivatives in developing new cancer therapies (Degorce et al., 2016).
Crystallography
Studies on the crystal structures of quinoxaline derivatives reveal insights into their polymorphic forms and molecular interactions. Understanding these aspects is vital for the pharmaceutical industry, where crystal form can significantly impact drug solubility and efficacy (Shishkina et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions would depend on the context in which this compound is being studied. If it’s being studied for its potential use in pharmaceuticals, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting clinical trials . If it’s being studied for use in materials science, future research could involve studying its physical properties and how they can be optimized for specific applications .
Propiedades
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-(3-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-7-5-8-16(13-15)14-26-29-21(24)19(23(30)25-11-6-12-31-2)20-22(29)28-18-10-4-3-9-17(18)27-20/h3-5,7-10,13-14H,6,11-12,24H2,1-2H3,(H,25,30)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTAQFXSQKRMJZ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)

![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)


![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)

![2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2968012.png)
![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)

